N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide
Description
N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide is a synthetic small molecule featuring a propanamide backbone substituted with a 4-fluorophenylsulfonyl group and a 4,6-dimethylbenzo[d]thiazol-2-yl moiety. The benzo[d]thiazole ring is a heterocyclic scaffold frequently employed in medicinal chemistry due to its bioactivity in modulating enzymes, receptors, or antimicrobial targets . The 4-fluorophenylsulfonyl group is a common pharmacophore in pharmaceuticals, as seen in antiandrogens like bicalutamide and enzyme inhibitors such as CatS/CatC-targeting compounds .
Properties
IUPAC Name |
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)sulfonylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3S2/c1-11-9-12(2)17-15(10-11)25-18(21-17)20-16(22)7-8-26(23,24)14-5-3-13(19)4-6-14/h3-6,9-10H,7-8H2,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XREYPEZPRPHHBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with sulfonyl chloride in the presence of a base like pyridine.
Amidation: The final step involves the formation of the amide bond by reacting the sulfonylated intermediate with 3-aminopropanoic acid under dehydrating conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with nucleophilic groups replacing the sulfonyl group.
Scientific Research Applications
Antimicrobial Properties
Research has indicated that compounds containing the benzothiazole moiety exhibit notable antimicrobial activities. Studies have shown that derivatives of benzothiazole, including those linked with sulfonamide groups, demonstrate effective inhibition against a range of bacteria, including C. pneumoniae, E. faecalis, and S. aureus . The mechanism often involves the inhibition of the dihydropteroate synthase (DHPS) enzyme, crucial for bacterial folate synthesis .
Anticancer Potential
The compound's structure suggests potential anticancer properties. Benzothiazole derivatives are known to interact with various biological targets involved in cancer progression. For instance, certain benzothiazole-based compounds have been reported to inhibit tumor growth by inducing apoptosis in cancer cells . The sulfonamide group further enhances the biological activity by improving solubility and bioavailability.
Anti-inflammatory Effects
N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide may also possess anti-inflammatory properties. Compounds with similar structures have been studied for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
Nanotechnology Applications
Recent studies have explored the use of benzothiazole derivatives in nanotechnology, particularly in developing nanocomposites for biomedical applications. For example, benzothiazole-capped silica nanocomposites have been utilized for targeted drug delivery systems and imaging agents due to their ability to enhance fluorescence properties . These materials can facilitate in vivo imaging and tracking of therapeutic agents within biological systems.
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of benzothiazole derivatives for their antimicrobial activity against various pathogens. The results indicated that compounds similar to this compound exhibited low minimum inhibitory concentrations (MICs), demonstrating significant antibacterial potential .
Case Study 2: Cancer Cell Line Studies
In vitro studies on cancer cell lines treated with benzothiazole derivatives showed a marked reduction in cell viability compared to controls. The compounds induced apoptotic pathways, suggesting their potential as anticancer agents .
Mechanism of Action
The mechanism of action of N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound shares a propanamide core with sulfonyl and aryl substituents with several analogs. Key structural differences lie in the heterocyclic systems and substituent groups:
Key Observations:
- The benzo[d]thiazole ring in the target compound may enhance π-π stacking or hydrophobic interactions compared to bicalutamide’s trifluoromethylphenyl group or ICatS’s cyanocyclopropyl .
- The absence of a hydroxyl group (unlike bicalutamide) or amino substituents (unlike ICatS) could influence solubility and metabolic stability.
Spectral Characterization
IR Spectroscopy:
- NMR Spectroscopy: The 4,6-dimethylbenzo[d]thiazole protons would resonate as aromatic singlets (δ ~6.8–7.5 ppm), distinct from bicalutamide’s cyano-substituted phenyl signals (δ ~7.5–8.0 ppm) .
Pharmacokinetic and Physicochemical Properties
- Metabolic Stability: Methyl groups on the benzothiazole may slow oxidative metabolism relative to ICatS’s cyanocyclopropyl group .
Research Findings and Implications
The structural and functional comparisons highlight the target compound’s uniqueness among sulfonyl propanamide derivatives. Its benzo[d]thiazole core differentiates it from clinically used bicalutamide and enzyme inhibitors like ICatS, suggesting unexplored biological targets. Future studies should prioritize:
Enzymatic Assays: Evaluate activity against kinases or proteases (e.g., Cathepsins) based on heterocycle-driven target affinity.
ADME Profiling: Assess solubility, permeability, and metabolic stability relative to analogs.
Synthetic Optimization: Explore regioselective modifications to enhance potency or selectivity.
Biological Activity
N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its specific structural components:
- Core Structure : Benzothiazole moiety
- Substituents : 4,6-dimethyl and 4-fluorophenyl sulfonyl groups
- Molecular Formula : C16H16FNO2S
- Molecular Weight : Approximately 305.37 g/mol
This compound exhibits its biological activity primarily through the inhibition of specific kinases involved in cancer cell proliferation. The benzothiazole structure is known to interact with various biological targets, including:
- Tyrosine Kinases : Inhibition of pathways critical for tumor growth.
- Wnt/β-catenin Pathway : Disruption of this signaling pathway has been linked to reduced cancer cell viability.
Antitumor Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For example:
- A study reported that derivatives of benzothiazole showed promising results against prostate cancer cell lines (PC-3), with some compounds achieving IC50 values below 10 µM .
Antimicrobial Activity
Compounds containing the benzothiazole moiety have also shown potential as antimicrobial agents. Research indicates that certain derivatives possess activity against both Gram-positive and Gram-negative bacteria, making them candidates for further development in treating infections .
Case Studies and Research Findings
- Cytotoxic Screening : A screening of several benzothiazole derivatives indicated that those with sulfonamide groups exhibited enhanced cytotoxicity against multiple tumor cell lines, including breast and lung cancers. The most potent compounds were further analyzed for their effects on tyrosine kinases .
- In Vivo Studies : Animal models treated with related compounds showed significant tumor size reduction and improved survival rates compared to control groups. The mechanism was attributed to the inhibition of cell proliferation markers such as Ki67 .
- Synergistic Effects : Combinations of this compound with existing chemotherapeutics have shown synergistic effects, enhancing overall efficacy while potentially reducing side effects .
Data Table: Biological Activity Overview
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide?
Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the benzo[d]thiazole core via condensation of substituted anilines with thioureas or thioamides under acidic conditions .
- Step 2: Sulfonylation of the intermediate using 4-fluorophenylsulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonyl moiety .
- Step 3: Amide coupling between the sulfonylated intermediate and the benzo[d]thiazol-2-amine derivative using coupling agents like HBTU or DCC .
- Purification: Crystallization from solvent mixtures (e.g., methylethyl ketone/hexane) is critical to isolate high-purity product .
Basic: What spectroscopic and chromatographic techniques are used for structural characterization and purity assessment?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regiochemistry of the benzo[d]thiazole and sulfonyl groups. For example, the methyl groups on the benzothiazole ring appear as singlets in ¹H NMR (δ ~2.5 ppm) .
- Infrared Spectroscopy (IR): Stretching vibrations for sulfonyl (S=O, ~1350–1150 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) groups validate functional groups .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) quantifies purity (>98%) and detects impurities like sulfonic acid byproducts .
Advanced: How can crystallographic data resolve structural ambiguities in this compound?
Answer:
- Single-Crystal X-ray Diffraction (SC-XRD): SHELXL/SHELXS software refines crystal structures to determine bond lengths, angles, and torsional conformations. For example, the dihedral angle between the benzothiazole and fluorophenyl groups informs steric interactions .
- Challenges: Twinning or low-resolution data may require iterative refinement using SHELXD for phase determination. High-resolution data (d-spacing < 1.0 Å) are preferred for accurate modeling .
Advanced: How are impurities and related substances analyzed in this compound?
Answer:
- Related Substance Profiling: HPLC with photodiode array detection identifies impurities like:
- Quantitative Limits: USP guidelines recommend impurity thresholds <0.1% for major unknown peaks .
Advanced: What in vitro assays are suitable for evaluating its biological activity?
Answer:
- Target Engagement Assays: Fluorescence polarization assays measure binding affinity to target proteins (e.g., receptors or enzymes). The sulfonyl group’s electronegativity may enhance interactions with polar binding pockets .
- Cellular Uptake Studies: LC-MS/MS quantifies intracellular concentrations in cell lines (e.g., HEK293) to assess permeability, influenced by the compound’s logP (predicted ~3.5 via PubChem data) .
- Metabolic Stability: Microsomal incubation (human liver microsomes) with NADPH evaluates oxidative degradation rates, critical for pharmacokinetic profiling .
Advanced: How do structural modifications (e.g., substituents on the benzothiazole ring) impact biochemical properties?
Answer:
- Steric Effects: 4,6-Dimethyl groups on the benzothiazole increase steric hindrance, potentially reducing off-target binding but limiting solubility. Comparative studies with unsubstituted analogs show ~2-fold lower aqueous solubility .
- Electronic Effects: The 4-fluorophenylsulfonyl group enhances metabolic stability by resisting CYP450-mediated oxidation compared to non-fluorinated analogs .
- SAR Studies: Replacements of the sulfonyl group with carbonyl or thiourea moieties demonstrate reduced potency in enzyme inhibition assays, highlighting the sulfonyl group’s role in hydrogen bonding .
Advanced: What computational methods support the design of derivatives with improved efficacy?
Answer:
- Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., docking into ATP-binding pockets). The benzothiazole ring often occupies hydrophobic subpockets .
- QSAR Modeling: 3D-QSAR (CoMFA/CoMSIA) correlates substituent electronic parameters (Hammett σ) with IC₅₀ values, guiding prioritization of synthetic targets .
- MD Simulations: All-atom molecular dynamics (100 ns trajectories) assess conformational stability of ligand-protein complexes, identifying critical residues for binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
